5-Bromo-3,4-dichloro-2-methylpyridine
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Overview
Description
5-Bromo-3,4-dichloro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dichloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the following steps:
Bromination: 2-Methylpyridine is reacted with bromine in the presence of a catalyst such as aluminum trichloride to introduce the bromine atom at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dichloro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-3,4-dichloro-2-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly as a building block for drug candidates.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dichloro-2-methylpyridine depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,5-dichloro-4-methylpyridine
- 5-Bromo-2-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
5-Bromo-3,4-dichloro-2-methylpyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H4BrCl2N |
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Molecular Weight |
240.91 g/mol |
IUPAC Name |
5-bromo-3,4-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
InChI Key |
YRDUODJQINRSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Cl)Br |
Origin of Product |
United States |
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